3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride
CAS No.: 1184411-16-2
Cat. No.: VC4408500
Molecular Formula: C10H18ClN3O
Molecular Weight: 231.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184411-16-2 |
|---|---|
| Molecular Formula | C10H18ClN3O |
| Molecular Weight | 231.72 |
| IUPAC Name | 3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H17N3O.ClH/c11-7-3-6-9-12-10(13-14-9)8-4-1-2-5-8;/h8H,1-7,11H2;1H |
| Standard InChI Key | HWXWAYGEYWOLII-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C2=NOC(=N2)CCCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, reflects its core structure: a 1,2,4-oxadiazole ring substituted at the 3-position with a cyclopentyl group and at the 5-position with a propane-1-amine chain, neutralized as a hydrochloride salt. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1184411-16-2 |
| Molecular Formula | |
| Molecular Weight | 231.72 g/mol |
| SMILES | C1CCC(C1)C2=NOC(=N2)CCCN.Cl |
| InChIKey | HWXWAYGEYWOLII-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in potential pharmaceutical applications .
Stereochemical and Conformational Analysis
The compound is achiral, as confirmed by its ACHIRAL stereo designation . Computational analyses reveal a polar surface area of 51.658 Ų, suggesting moderate permeability across biological membranes. The logP value of 4.35 indicates significant lipophilicity, which may influence tissue distribution and metabolic clearance .
Synthesis and Purification
Characterization Techniques
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity. The hydrochloride salt’s purity is validated via HPLC and elemental analysis.
Physicochemical Properties
Stability and Degradation
The compound’s stability is influenced by environmental factors such as humidity, temperature, and light. The oxadiazole ring is susceptible to hydrolysis under strongly acidic or alkaline conditions, necessitating storage in inert, anhydrous environments.
Solubility and Partitioning
Though exact solubility data are unavailable, the hydrochloride salt form likely improves aqueous solubility compared to the free base. Computed properties include:
Biological Activities and Mechanistic Insights
Oxadiazole Pharmacophore
1,2,4-Oxadiazoles are renowned for their hydrogen-bonding capacity and metabolic stability, making them privileged scaffolds in drug discovery. The cyclopentyl group may enhance target binding via hydrophobic interactions, while the amine side chain offers potential for derivatization .
Hypothesized Targets
Based on structural analogs, this compound could interact with:
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GABA receptors: Modulating neurotransmission.
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Kinase enzymes: Inhibiting proliferative signaling in cancers.
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Bacterial topoisomerases: Disrupting DNA replication.
Challenges and Future Directions
Stability Optimization
Formulation strategies, such as lyophilization or nanoparticle encapsulation, could mitigate hydrolysis risks.
In Vivo Profiling
Future studies should prioritize pharmacokinetic profiling and toxicity screening to evaluate therapeutic potential.
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